molecular formula C17H19Cl2N3 B12811623 N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline CAS No. 64253-12-9

N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline

Cat. No.: B12811623
CAS No.: 64253-12-9
M. Wt: 336.3 g/mol
InChI Key: WRDRPCGBZOZRJP-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two chloroethyl groups, a methyl group, and a phenyldiazenyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline typically involves the reaction of N,N-bis(2-chloroethyl)aniline with appropriate reagents to introduce the methyl and phenyldiazenyl groups. One common method involves the use of hydrazine hydrate in the presence of a catalyst or without a catalyst to achieve the desired product . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a chemotherapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline involves its interaction with molecular targets such as DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to potential cytotoxic effects. The azo group may also play a role in the compound’s biological activity by undergoing reduction to form active amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions and reactions that are not observed in its simpler analogs.

Properties

CAS No.

64253-12-9

Molecular Formula

C17H19Cl2N3

Molecular Weight

336.3 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-3-methyl-4-phenyldiazenylaniline

InChI

InChI=1S/C17H19Cl2N3/c1-14-13-16(22(11-9-18)12-10-19)7-8-17(14)21-20-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3

InChI Key

WRDRPCGBZOZRJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCCl)CCCl)N=NC2=CC=CC=C2

Origin of Product

United States

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